1-(4-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine
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Overview
Description
1-(4-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine, also known as 4-FBP, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
The exact mechanism of action of 1-(4-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine is not fully understood. However, it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its therapeutic effects. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine is its high purity and stability, which makes it suitable for use in various lab experiments. Additionally, this compound has been shown to exhibit a range of therapeutic effects, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its limited solubility in water, which may limit its applications in certain experiments.
Future Directions
There are several future directions for research on 1-(4-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine. One of the areas of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of new synthesis methods for this compound may lead to improved yields and purity, which may have implications for its use in lab experiments.
Synthesis Methods
The synthesis of 1-(4-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine involves the reaction between 4-fluorobenzoyl chloride and 4-methoxybenzylpiperazine in the presence of a base catalyst such as triethylamine. The reaction takes place at room temperature and yields this compound as a white crystalline solid with a purity of over 95%.
Scientific Research Applications
1-(4-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. Additionally, this compound has been investigated for its potential use as a therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
(4-fluorophenyl)-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-8-2-15(3-9-18)14-21-10-12-22(13-11-21)19(23)16-4-6-17(20)7-5-16/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSCRCMTSRXFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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